molecular formula C26H50O2 B1236423 9Z-hexacosenoic acid

9Z-hexacosenoic acid

Cat. No. B1236423
M. Wt: 394.7 g/mol
InChI Key: WCVLVNLRVRJFLN-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z)-hexacosenoic acid is a hexacosenoic acid in which the double bond is located at position 9 and has Z configuration. It is a conjugate acid of a (17Z)-hexacosenoic acid.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has highlighted the potential of certain fatty acids, including those similar to 9Z-hexacosenoic acid, in exhibiting antibacterial and antimicrobial properties. For instance, Desbois et al. (2008) isolated monounsaturated and polyunsaturated fatty acids from marine diatoms that displayed significant activity against Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus, suggesting their potential as new therapies for drug-resistant infections (Desbois et al., 2008). Similarly, Carballeira et al. (2002) synthesized a naturally occurring hexadecadienoic acid, demonstrating its antimicrobial activity against Gram-positive bacteria and its ability to inhibit human topoisomerase I (Carballeira et al., 2002).

Biosynthetic Studies and Chemical Defense in Diatoms

Pohnert et al. (2004) described the synthesis of a polyunsaturated hexadecatetraenoic acid found in marine and freshwater diatoms. This study highlights the role of such fatty acids in the chemical defense mechanisms of algae, as well as their importance in biosynthetic studies (Pohnert et al., 2004).

Interaction with Nuclear Receptors and Gene Expression

Alam et al. (1995) explored the interaction of conformationally defined retinoic acid analogs, which could include compounds similar to 9Z-hexacosenoic acid, with cellular receptors and their subsequent impact on gene expression. This study suggests potential applications in understanding and manipulating gene activation processes (Alam et al., 1995).

Potential Role in Protection Against Substrate Toxicity

Heipieper et al. (1992) discovered a trans unsaturated fatty acid in Pseudomonas putida, which undergoes isomerization from the cis form under toxic conditions. This study provides insights into the adaptive responses of bacteria to environmental stresses, a mechanism that could be relevant to similar fatty acids like 9Z-hexacosenoic acid (Heipieper et al., 1992).

Novel Antimicrobial and Antifungal Compounds

Findlay and Patil (1984) and Feng et al. (2015) have isolated novel fatty acids with significant antibacterial and antifungal activities from various marine organisms. These findings underscore the potential of fatty acids, including those structurally related to 9Z-hexacosenoic acid, in developing new antimicrobial agents (Findlay & Patil, 1984); (Feng et al., 2015).

properties

Product Name

9Z-hexacosenoic acid

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

(Z)-hexacos-9-enoic acid

InChI

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18H,2-16,19-25H2,1H3,(H,27,28)/b18-17-

InChI Key

WCVLVNLRVRJFLN-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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